molecular formula C11H12FNO2 B2472865 Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate CAS No. 2137677-17-7

Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Cat. No.: B2472865
CAS No.: 2137677-17-7
M. Wt: 209.22
InChI Key: UEXAYGCQYOVMPG-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate: is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

    Esterification: The carboxyl group at the 7-position is esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

    Substitution: The fluorine atom at the 6-position can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, helping to elucidate the structure-activity relationships of various biological targets.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of neuroprotection and anti-inflammatory therapies.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Comparison with Similar Compounds

    Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate: Similar structure but with the ester group at the 8-position.

    1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: A hydroxylated derivative with neuroprotective properties.

    N-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activities.

Uniqueness: Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate stands out due to the specific positioning of the fluorine atom and the ester group, which confer unique chemical reactivity and biological activity. Its fluorinated structure enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)9-4-8-6-13-3-2-7(8)5-10(9)12/h4-5,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXAYGCQYOVMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2CCNCC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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